molecular formula C19H23N5O5S B2633290 2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 941917-02-8

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2633290
CAS RN: 941917-02-8
M. Wt: 433.48
InChI Key: FWHCDURKEOJCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N5O5S and its molecular weight is 433.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A2B Adenosine Receptor Antagonism : A study by Baraldi et al. (2004) developed a compound, MRE 2029-F20, which is a selective antagonist ligand of A2B adenosine receptors. This compound represents a useful tool for the pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).

  • Neuroprotective and MAO-B Inhibitory Activities : Research by Mitkov et al. (2022) focused on the neurotoxic and neuroprotective effects of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, identifying a specific structure with low neurotoxicity and high neuroprotection, as well as MAO B inhibitory activity (Mitkov et al., 2022).

  • Antitumor Activity in Cancer Cell Lines : A study by Sultani et al. (2017) synthesized a series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides and evaluated their antitumor activity on breast and leukemic cancer cell lines. The antitumor activity was attributed to the ability of these compounds to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).

  • Synthesis of Benzodiazepine Acetamides : Akbarzadeh et al. (2012) reported an efficient method for synthesizing new 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides. These products were evaluated for their antibacterial activities (Akbarzadeh et al., 2012).

  • Anticancer Activity of Purine-diones and Pyridopyrimidine-diones : Hayallah (2017) designed and synthesized a range of olomoucine analogues, including purine-diones and pyridopyrimidine-diones. These compounds showed promising anticancer activity, particularly against human breast cancer cell line MCF-7 (Hayallah, 2017).

properties

IUPAC Name

2-[7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-11-4-6-13(7-5-11)29-9-12(25)8-24-15-16(21-18(24)30-10-14(20)26)22(2)19(28)23(3)17(15)27/h4-7,12,25H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHCDURKEOJCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SCC(=O)N)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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